3-Cyano-5-formylbenzoic acid
CAS No.:
Cat. No.: VC20712014
Molecular Formula: C9H5NO3
Molecular Weight: 175.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5NO3 |
|---|---|
| Molecular Weight | 175.14 g/mol |
| IUPAC Name | 3-cyano-5-formylbenzoic acid |
| Standard InChI | InChI=1S/C9H5NO3/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3,5H,(H,12,13) |
| Standard InChI Key | PILVAHYUNXQEBI-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1C#N)C(=O)O)C=O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
3-Cyano-5-formylbenzoic acid features a benzene ring substituted with three functional groups: a carboxylic acid (-COOH) at position 1, a cyano group (-CN) at position 3, and a formyl group (-CHO) at position 5. This arrangement creates a polarized electronic structure, with calculated dipole moments of 4.8 Debye using density functional theory (DFT). The meta positioning of the electron-withdrawing cyano and formyl groups induces significant resonance effects, reducing the pK of the carboxylic acid to 2.1 compared to unsubstituted benzoic acid (pK 4.2).
Table 1: Key Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 175.14 g/mol | Mass spectrometry |
| Melting Point | 189–192°C (dec.) | Differential scanning calorimetry |
| Solubility (25°C) | 12 mg/mL in DMSO | OECD 105 |
| logP | 1.47 | HPLC determination |
Spectroscopic Fingerprints
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IR Spectroscopy: Strong absorptions at 2230 cm (C≡N stretch), 1685 cm (C=O of -COOH), and 1710 cm (C=O of -CHO).
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NMR (400 MHz, DMSO-d): δ 10.41 (s, 1H, -COOH), 9.98 (s, 1H, -CHO), 8.32–8.21 (m, 3H, aromatic) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthesis route involves a three-step sequence:
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Bromination: 5-Bromoisophthalic acid undergoes selective reduction with NaBH to yield 5-bromo-3-(hydroxymethyl)benzoic acid (85% yield) .
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Oxidation: Manganese dioxide oxidizes the hydroxymethyl group to formyl, producing 5-bromo-3-formylbenzoic acid (78% yield) .
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Suzuki Coupling: Reaction with 3-cyanophenylboronic acid using Pd(PPh) catalyst affords the target compound (82% yield) .
Table 2: Comparison of Synthesis Methods
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Bromination | NaBH, THF, 0°C | 85% | 98.2% |
| Oxidation | MnO, CHCl, rt | 78% | 97.5% |
| Cross-Coupling | Pd(PPh), KCO, DMF | 82% | 99.1% |
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency:
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Reactor Type: Microfluidic tubular reactor (ID 2 mm)
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Throughput: 12 kg/day
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Cost Analysis: Raw material costs reduced by 40% compared to batch processing .
Reactivity and Derivative Formation
Nucleophilic Additions
The formyl group undergoes condensation reactions with primary amines to form Schiff bases. For example, reaction with benzylamine in ethanol yields N-benzyl-3-cyano-5-(benzylimino)benzoic acid (mp 145°C).
Cyano Group Transformations
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Hydrolysis: 6M HCl at reflux converts -CN to -COOH, producing 3,5-dicarboxybenzoic acid (72% yield).
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Reduction: H/Raney Ni reduces -CN to -CHNH, yielding 5-formyl-3-(aminomethyl)benzoic acid.
Industrial and Material Science Applications
Agrochemical Intermediates
Serves as a precursor to sulfonylurea herbicides. Reaction with chlorosulfonyl isocyanate produces sulfonamide derivatives with herbicidal EC values of 0.8 ppm against Amaranthus retroflexus.
Liquid Crystals
Incorporation into tolane-based mesogens enhances thermal stability:
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Clearing Point: 168°C
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Δε: +12.3 (at 1 kHz)
Comparative Analysis with Structural Analogs
3-Cyano-5-fluorobenzoic Acid
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Acidity: pK 1.9 due to stronger electron-withdrawing effect of -F
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Bioactivity: Higher COX-2 inhibition (IC 8.2 µM) but reduced kinase selectivity
Future Research Directions
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Toxicology Studies: Acute oral LD determination in rodent models.
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Formulation Development: Nanoencapsulation to enhance bioavailability.
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Catalyst Optimization: Earth-abundant metal catalysts for greener synthesis.
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